molecular formula C9H10INO4S B2405212 5-(Dimethylsulfamoyl)-2-iodobenzoic acid CAS No. 926229-53-0

5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Cat. No. B2405212
CAS RN: 926229-53-0
M. Wt: 355.15
InChI Key: LHJQLURGRCULNZ-UHFFFAOYSA-N
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Description

The compound “5-(Dimethylsulfamoyl)-2-iodobenzoic acid” is a benzoic acid derivative. It has an iodine atom at the 2-position, a dimethylsulfamoyl group at the 5-position of the benzene ring. The presence of the carboxylic acid group (-COOH) suggests that it would exhibit the typical properties of carboxylic acids, such as the ability to donate a proton (H+) and form salts and esters .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the dimethylsulfamoyl and iodine groups onto a benzoic acid molecule. This could potentially be achieved through electrophilic aromatic substitution reactions, although the exact conditions and reagents would depend on various factors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, with the iodine, dimethylsulfamoyl, and carboxylic acid groups attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The iodine atom might also be susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental studies .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQLURGRCULNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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